N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide
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Overview
Description
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide is a complex aromatic amide compound characterized by its multiple chloro and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide typically involves multiple steps, starting with the chlorination of phenyl compounds followed by the introduction of cyano and benzamide groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry and automated systems are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of chlorinated phenols and carboxylic acids.
Reduction: Production of chlorinated anilines and amines.
Substitution: Generation of cyano-substituted benzamides and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including infections and chronic conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to biological responses. The exact pathways and targets vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
N-(4-chlorophenyl)acetamide
N-(2-methylphenyl)benzamide
N-(4-cyanophenyl)benzamide
Uniqueness: N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide stands out due to its unique combination of chloro, cyano, and benzamide groups. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c1-14-11-18(19(13-25)15-7-9-17(23)10-8-15)20(24)12-21(14)26-22(27)16-5-3-2-4-6-16/h2-12,19H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHGKJNXRYADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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